molecular formula C11H14FNO B312145 N-(4-fluorophenyl)pentanamide

N-(4-fluorophenyl)pentanamide

Cat. No.: B312145
M. Wt: 195.23 g/mol
InChI Key: OJKJOPVTPZLJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)pentanamide is a synthetic amide derivative featuring a pentanoyl chain linked to a 4-fluorophenyl group. The fluorine substituent at the para position of the phenyl ring may influence its physicochemical properties (e.g., lipophilicity, electronic effects) compared to other substituents like methoxy (-OCH₃) or sulfonamide (-SO₂NH₂) groups.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

N-(4-fluorophenyl)pentanamide

InChI

InChI=1S/C11H14FNO/c1-2-3-4-11(14)13-10-7-5-9(12)6-8-10/h5-8H,2-4H2,1H3,(H,13,14)

InChI Key

OJKJOPVTPZLJJV-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)F

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Methoxyphenyl)Pentanamide

Key Findings :

  • Anthelmintic Activity : N-(4-Methoxyphenyl)pentanamide, a simplified derivative of albendazole, demonstrated potent activity against Toxocara canis larvae, immobilizing 100% of parasites at 50 mM after 72 hours. However, its onset of action was slower than albendazole (48–72 hours vs. 24–48 hours) .
  • Cytotoxicity : Unlike albendazole, which reduced human and animal cell viability by 30–50%, N-(4-methoxyphenyl)pentanamide showed negligible cytotoxicity, making it a safer candidate .
  • Drug-Likeness :
    • LogP : 2.75 (optimal for membrane permeability).
    • Topological Polar Surface Area (TPSA) : 46.5 Ų (favorable for oral bioavailability).
    • Synthetic Accessibility : Simplified synthesis compared to albendazole, with fewer steps and lower complexity .

Table 1: Physicochemical and Pharmacokinetic Comparison

Property N-(4-Methoxyphenyl)Pentanamide Albendazole
Molecular Weight (g/mol) 237.3 265.3
LogP 2.75 3.10
TPSA (Ų) 46.5 75.8
CYP Inhibition Yes Yes
BBB Penetration Predicted No
Synthetic Steps 3 6

Data sourced from in silico studies (SwissADME) and experimental validations .

Sulfonamide-Functionalized Pentanamide Derivatives

Compounds such as N4-Valeroylsulfamerazine and N4-Valeroylsulfathiazole (Evidenced in ) feature a pentanamide backbone linked to sulfonamide-modified phenyl groups. These derivatives were designed as antitubercular agents, with the following distinctions:

  • Bioactivity : Sulfathiazole derivatives showed moderate antitubercular activity (MIC: 12.5–25 µg/mL).
  • Physicochemical Properties :
    • Higher TPSA (>100 Ų) due to sulfonamide groups, reducing oral bioavailability.
    • LogP values <2.0, indicating lower lipophilicity compared to N-(4-fluorophenyl)pentanamide analogs.

Substituent Effects on Pharmacological Profiles

  • Fluorine (-F) vs. Methoxy (-OCH₃) :
    • Fluorine’s electronegativity enhances metabolic stability and membrane permeability but may reduce solubility compared to methoxy groups .
    • Methoxy derivatives exhibit faster parasite immobilization but higher synthetic complexity.
  • Sulfonamide (-SO₂NH₂) :
    • Increases polarity and hydrogen-bonding capacity, limiting BBB penetration but enhancing water solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.